BE“GH@ Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for CAP3 in
Genome Fragment Assembly

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CAP 3

Cat. No.: B3026152

Audience: Researchers, scientists, and drug development professionals.

Introduction

CAP3 (Contig Assembly Program 3) is a widely used bioinformatics tool for the assembly of
DNA sequence fragments into longer, contiguous sequences (contigs).[1][2][3] It is particularly
effective for smaller-scale sequencing projects and is recognized for its accuracy.[1][2] CAP3
incorporates a number of features that enhance the assembly process, including the use of
base quality values to improve the accuracy of consensus sequences, the clipping of low-
quality 5" and 3' ends of reads, and the use of forward-reverse constraints to correct assembly
errors and link contigs.[1][2][4][5]

These application notes provide a detailed guide for utilizing CAP3 for genome fragment
assembly, including experimental protocols, data presentation tables, and visualizations of the
underlying processes.

Key Features of CAP3

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b3026152?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/10508846/
https://dr.lib.iastate.edu/bitstreams/9bc5516d-0636-436f-a91e-6540da801bd7/download
https://ugene.net/docs/workflow-designer/workflow-elements/dna-assembly/assembly-sequences-with-cap3/
https://pubmed.ncbi.nlm.nih.gov/10508846/
https://dr.lib.iastate.edu/bitstreams/9bc5516d-0636-436f-a91e-6540da801bd7/download
https://pubmed.ncbi.nlm.nih.gov/10508846/
https://dr.lib.iastate.edu/bitstreams/9bc5516d-0636-436f-a91e-6540da801bd7/download
https://pmc.ncbi.nlm.nih.gov/articles/PMC310812/
http://hpc.loni.org/docs/compbio/cap3.php
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Feature

Description

Reference

Base Quality Values

Utilizes Phred-style quality
scores to assess the likelihood
of overlaps, guide the
alignment of reads, and
generate a more accurate

consensus sequence.[1][2][4]

[5]

Huang & Madan, 1999

Forward-Reverse Constraints

Employs paired-end read
information to detect and
correct misassemblies,
especially in repetitive regions,
and to order and orient contigs
into scaffolds.[1][2][4][5]

Huang & Madan, 1999

Low-Quality End Clipping

Automatically identifies and
removes low-quality regions
from the 5' and 3' ends of
sequences prior to assembly,
reducing the rate of
misassembly.[1][2][4]

Huang & Madan, 1999

Overlap Detection

Employs efficient algorithms to
identify and compute overlaps

between sequence reads.[2][4]

Huang & Madan, 1999

Consensus Sequence

Generation

Constructs a multiple
sequence alignment of reads
within each contig to compute

a robust consensus sequence.

[1](21[4]

Huang & Madan, 1999

Output Formats

Generates output in various
formats, including ACE (.ace)
for viewing in tools like
Consed, as well as files

containing the assembled

Huang & Madan, 1999
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contigs, singlets, and assembly
statistics.[5][6][7][8]

Experimental Protocol: Genome Fragment
Assembly using CAP3

This protocol outlines the steps for assembling a set of DNA sequence reads into contigs using
CAP3 from the command line.

1. Installation and Setup

CAP3 is available for various Unix-like operating systems. It can be downloaded from its official
website. Once downloaded, the executable should be placed in a directory that is included in
the system's PATH.

2. Input File Preparation

CAP3 requires sequence data to be in FASTA format. Optional files for quality scores and
forward-reverse constraints can also be provided.

e Sequence File (.fasta): A multi-FASTA file containing all the sequence reads to be
assembled.

e Quality File (.qual) (Optional): A file containing the quality scores for each base in the
corresponding sequence file. The file name must match the sequence file with a .qual
extension.

o Constraint File (.con) (Optional): A file specifying the forward-reverse constraints for paired-
end reads. The file name must match the sequence file with a .con extension. Each line in
this file should be in the format: readA readB min_distance max_distance.

3. Running CAP3
The basic command to run CAP3 is:

Commonly used options:
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Option Description Default Value
-a Band expansion size 20
b Base quality cutoff for 20
differences
-C Base quality cutoff for clipping 12
-d Max gscore sum at differences 250
-f Max gap length in overlaps 20
-g Gap penalty factor 6
-h Max overhang percent length 20
-i Segment pair score cutoff 40
A Chain score cutoff 80
-k End clipping flag (0=no, 1=yes) 1
-m Match score factor 2
-n Mismatch score factor -5
-0 Overlap length cutoff 40
-p Overlap percent identity cutoff 90
p Reverse orientation flag (O=no, 1
1=yes)
-S Overlap similarity score cutoff 900
-t Max number of word matches 300
| Min number of constraints for 3
correction
v Min number of constraints for )
linking
-w File for clipping information
-X Prefix for output files "cap"
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-y Clipping range 100

-z Min coverage for clipping 3

Example Command:

This command will assemble the sequences in my_reads.fasta, requiring an overlap of at least
50 base pairs with 95% identity, and will redirect the standard output to a log file.

4. Interpreting the Output Files

CAP3 generates several output files:

File Name Content

FASTA file of the assembled contig sequences.

[6]

fasta.cap.contigs

Quality scores for the consensus sequences of

.fasta.cap.contigs.qual
P 954 the contigs.[5][8]

] FASTA file of reads that were not assembled
.fasta.cap.singlets ) )
into any contig.[5][6][8]

Assembly data in ACE format for viewing in
fasta.cap.ace )
programs like Consed.[5][6][7]

) Detailed information about the assembly,
.fasta.cap.info ) ) o )
including statistics for each contig.[5][8]

o Information about links between contigs based
fasta.cap.contigs.links )
on forward-reverse constraints.[6]

Assembly Performance

The performance of CAP3 can be evaluated based on several metrics. The following table
presents a summary of CAP3 assembly results on four different BAC data sets, as reported by
Huang and Madan (1999).
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Length of
Number of Number of
Data Set Total Bases . CAP3
Reads Large Contigs
Sequence (bp)
203 1653 743,850 1 90,292
216 2253 1,013,850 1 132,057
322F16 2843 1,279,350 1 157,982
180,128 (sum of
526N18 3167 1,425,150 2

two)

Visualizing CAP3 Processes

CAP3 Assembly Workflow

The following diagram illustrates the major phases of the CAP3 assembly algorithm.[4]

Click to download full resolution via product page
Figure 1: The three major phases of the CAP3 genome assembly process.
Logic of Repeat Resolution with Forward-Reverse Constraints

This diagram illustrates how CAP3 uses forward-reverse constraints to identify and resolve a
misassembly caused by a repetitive element.
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Forward-Reverse Constraints

Constraint 1 (A -> B)

Initial Misassembly Due to Repeat Corrected Assembly

Unique Region A Unique Region B Unique Region A

Cdnsistent with constraints

Repeat

Repeat

Repeat

Unique Region C

I
|
|
| Inconsistent with constraints
1
|
1

Cdnsistent with constraints

Unique Region B

Click to download full resolution via product page

Figure 2: Use of forward-reverse constraints to correct a misassembly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for CAP3 in Genome
Fragment Assembly]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3026152#how-to-use-cap3-for-genome-fragment-
assembly]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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